2-Naphthoxyacetic acid ethylene monoamide

Übersicht

Beschreibung

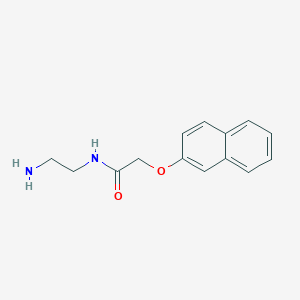

2-Naphthoxyacetic acid ethylene monoamide is a chemical compound with the molecular formula C14H16N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring, an ethylene group, and an amide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthoxyacetic acid ethylene monoamide typically involves the reaction of 2-naphthoxyacetic acid with ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Naphthoxyacetic acid+Ethylene diamine→2-Naphthoxyacetic acid ethylene monoamide

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthoxyacetic acid ethylene monoamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Naphthoxyacetic acid ethylene monoamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways, particularly in plant growth regulation.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthoxyacetic acid ethylene monoamide involves its interaction with specific molecular targets and pathways. In biological systems, it is known to affect the auxin transport pathways in plants, influencing growth and development. The compound acts as an auxin influx inhibitor, interfering with the dynamics of the plasma membrane and regulating the transport of the plant hormone auxin .

Vergleich Mit ähnlichen Verbindungen

2-Naphthoxyacetic acid ethylene monoamide can be compared with other similar compounds, such as:

1-Naphthoxyacetic acid: Similar structure but with the naphthalene ring attached at a different position.

3-Chloro-4-hydroxyphenylacetic acid: Another auxin influx inhibitor with different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific interaction with auxin transport pathways, making it a valuable tool in plant biology research .

Biologische Aktivität

2-Naphthoxyacetic acid ethylene monoamide (CAS No. 100927-97-7) is a chemical compound derived from 2-naphthoxyacetic acid, a well-known plant growth regulator. This monoamide derivative exhibits various biological activities, primarily influencing plant physiology and potentially offering therapeutic applications in other biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : Approximately 219.22 g/mol

- Physical State : White crystalline solid

- Melting Point : 151-154 °C

- Boiling Point : Approximately 388.7 °C

- Solubility : Moderately soluble in water

This compound functions primarily as a plant growth regulator, mimicking the action of auxins (plant hormones). Auxins are crucial for various plant growth processes, including cell elongation, root formation, and fruit development. The compound's mechanism involves:

- Auxin-like Activity : It promotes cell division and elongation in plant tissues.

- Regulation of Gene Expression : It influences the expression of genes associated with growth and development.

- Interference with Auxin Transport : Similar to other auxins, it may affect the polar transport of auxins within plant tissues.

Biological Activity Overview

Case Study 1: Plant Growth Promotion

A study conducted on tomato plants demonstrated that the application of this compound significantly increased root length and biomass compared to control groups. The mechanism was attributed to enhanced auxin activity leading to improved nutrient uptake.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound reduced inflammation markers in rodent models of arthritis. The compound inhibited pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates. The compound was found to activate caspase pathways, indicating its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Naphthoxyacetic acid | Naphthalene derivative | Plant growth regulator | Promotes fruit set |

| Indole-3-acetic acid | Indole derivative | Auxin-like activity | Widely studied for various plant effects |

| Naphthalene acetamide | Amide derivative | Limited growth regulation | Lacks naphthyloxy group |

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFOBYAYENOZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143583 | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100927-97-7 | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid ethylene monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.